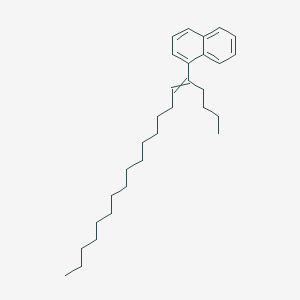

1-(Icos-5-EN-5-YL)naphthalene

Descripción

1-(Icos-5-EN-5-YL)naphthalene is a naphthalene derivative substituted at the 1-position with a 20-carbon alkenyl chain (icos-5-en-5-yl group). The compound’s structure consists of a naphthalene core linked to a long hydrophobic chain containing a double bond at the fifth carbon (C5). This structural configuration imparts unique physicochemical properties, distinguishing it from simpler naphthalene derivatives like methylnaphthalenes or hydroxylated analogs.

Propiedades

Número CAS |

573999-45-8 |

|---|---|

Fórmula molecular |

C30H46 |

Peso molecular |

406.7 g/mol |

Nombre IUPAC |

1-icos-5-en-5-ylnaphthalene |

InChI |

InChI=1S/C30H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-22-27(21-6-4-2)30-26-20-24-28-23-18-19-25-29(28)30/h18-20,22-26H,3-17,21H2,1-2H3 |

Clave InChI |

WVNIKGCWCABTHK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCC=C(CCCC)C1=CC=CC2=CC=CC=C21 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Icos-5-EN-5-YL)naphthalene typically involves the alkylation of naphthalene with an appropriate long-chain alkyl halide. The reaction is often carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

- Naphthalene is dissolved in a suitable solvent, such as dichloromethane.

- The alkyl halide (e.g., 1-bromoicos-5-ene) is added to the solution.

- Aluminum chloride is added to catalyze the reaction.

- The mixture is stirred at a controlled temperature until the reaction is complete.

- The product is then isolated and purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of microreactors and ionic liquid catalysts to achieve high yields and efficient production. The continuous-flow system allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Icos-5-EN-5-YL)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Dihydro derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

1-(Icos-5-EN-5-YL)naphthalene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying alkylation reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of high-performance lubricants and as an additive in various industrial formulations

Mecanismo De Acción

The mechanism of action of 1-(Icos-5-EN-5-YL)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its naphthalene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparación Con Compuestos Similares

Table 1: Physicochemical Properties of Naphthalene Derivatives

| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | This compound (Inferred) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 | ~410.60 |

| Melting Point (°C) | 80.2 | −30.5 | 34.6 | Likely < −20 (due to alkyl chain) |

| Boiling Point (°C) | 218 | 245 | 241 | >300 (estimated) |

| Water Solubility (mg/L) | 31.7 | 25.8 | 24.7 | Negligible (<1) |

| Log Kow | 3.30 | 3.87 | 3.86 | ~12.0 (highly lipophilic) |

Key Observations :

- Lipophilicity : The icos-5-enyl chain drastically increases the log Kow compared to methylnaphthalenes, suggesting poor water solubility and high affinity for lipid-rich environments .

- Thermal Stability : The long alkyl chain reduces crystallinity, lowering the melting point relative to naphthalene. The boiling point, however, exceeds that of simpler derivatives due to increased molecular weight .

- Reactivity : The C5 double bond may render the compound susceptible to electrophilic addition or polymerization, unlike methylnaphthalenes, which primarily undergo electrophilic substitution at the aromatic ring .

Toxicological Profile

Toxicity data for this compound are unavailable, but comparisons with naphthalene and methylnaphthalenes highlight critical differences:

- Volatility : Reduced volatility (due to high molecular weight) likely minimizes inhalation risks compared to naphthalene, which is linked to hemolytic anemia and respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.